molecular formula C19H18N2OS B2444690 1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one CAS No. 866018-04-4

1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one

Cat. No.: B2444690
CAS No.: 866018-04-4
M. Wt: 322.43
InChI Key: KZVBFHRLEGKSEP-UHFFFAOYSA-N
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Description

1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7300^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one is a complex organic compound with a unique structure that includes a cyclopenta[d]thieno[2,3-b]pyridine core

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives, which share a similar core structure but differ in their substituents. These compounds may have different biological activities or chemical properties, making each unique in its applications. Examples of similar compounds include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

Properties

IUPAC Name

1-[3-amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-10-5-3-6-12(9-10)17-14-8-4-7-13(14)15-16(20)18(11(2)22)23-19(15)21-17/h3,5-6,9H,4,7-8,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVBFHRLEGKSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C4=C2CCC4)C(=C(S3)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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